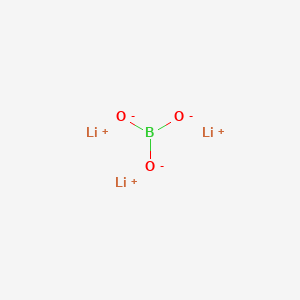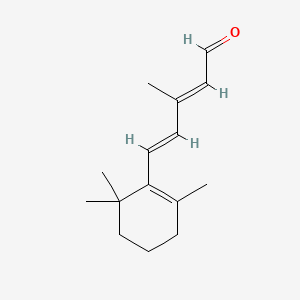
SYBRON IONAC SR-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
SYBRON IONAC SR-7 is an advanced macroporous, anion ion exchange resin . It has more than three times the selectivity for nitrate ions compared to other available products . It is characterized by a high degree of porosity, a very stable structure, and limited reversible swelling, which results in a kinetically superior and durable resin .
Chemical Reactions Analysis
This compound is an anion exchange resin, which means it participates in ion exchange reactions . It has a high selectivity for nitrate ions, which suggests that it can effectively remove these ions from a solution .Physical And Chemical Properties Analysis
This compound is characterized by a high degree of porosity and a very stable structure . It has a bead size of 0.3 - 1.25 mm, an effective size of 0.47 ± 0.06 mm, and a density of 1.02 g/ml . It has a total capacity of 0.8 eq/l and can operate effectively within a temperature range of 1 - 100°C and a pH range of 0 - 14 .Mechanism of Action
properties
CAS RN |
186709-08-0 |
|---|---|
Molecular Formula |
C12H13FO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diethyl 3-amino-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1169963.png)
